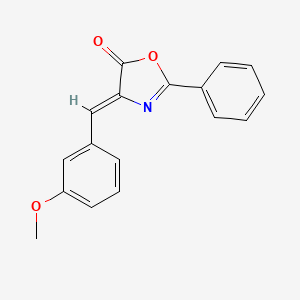![molecular formula C31H31N3O2 B11695178 1-(4-tert-butylbenzyl)-N-[(E)-(4,8-dimethoxynaphthalen-1-yl)methylidene]-1H-benzimidazol-2-amine](/img/structure/B11695178.png)
1-(4-tert-butylbenzyl)-N-[(E)-(4,8-dimethoxynaphthalen-1-yl)methylidene]-1H-benzimidazol-2-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(E)-N-{1-[(4-TERT-BUTYLPHENYL)METHYL]-1H-1,3-BENZODIAZOL-2-YL}-1-(4,8-DIMETHOXYNAPHTHALEN-1-YL)METHANIMINE is a complex organic compound known for its unique structural properties and potential applications in various fields of scientific research. This compound features a combination of benzodiazole and naphthalene moieties, which contribute to its distinct chemical behavior and potential utility in medicinal chemistry and material science.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (E)-N-{1-[(4-TERT-BUTYLPHENYL)METHYL]-1H-1,3-BENZODIAZOL-2-YL}-1-(4,8-DIMETHOXYNAPHTHALEN-1-YL)METHANIMINE typically involves multi-step organic reactions. The process begins with the preparation of the benzodiazole and naphthalene intermediates, followed by their coupling under specific conditions to form the final product. Key steps include:
Formation of Benzodiazole Intermediate: This involves the reaction of 4-tert-butylbenzyl chloride with o-phenylenediamine under reflux conditions in the presence of a base such as potassium carbonate.
Synthesis of Naphthalene Intermediate: The naphthalene moiety is prepared by reacting 4,8-dimethoxynaphthalene with appropriate reagents to introduce the desired functional groups.
Coupling Reaction: The final step involves the condensation of the benzodiazole and naphthalene intermediates using a suitable coupling agent like N,N’-dicyclohexylcarbodiimide (DCC) in an inert solvent such as dichloromethane.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. Techniques such as continuous flow synthesis and automated reaction monitoring can be employed to scale up the production process efficiently.
Analyse Des Réactions Chimiques
Types of Reactions
(E)-N-{1-[(4-TERT-BUTYLPHENYL)METHYL]-1H-1,3-BENZODIAZOL-2-YL}-1-(4,8-DIMETHOXYNAPHTHALEN-1-YL)METHANIMINE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce additional functional groups.
Reduction: Reduction reactions using agents such as sodium borohydride can modify the imine group to form corresponding amines.
Substitution: Electrophilic and nucleophilic substitution reactions can be performed on the aromatic rings to introduce different substituents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenation using bromine or chlorination using thionyl chloride.
Major Products
Applications De Recherche Scientifique
(E)-N-{1-[(4-TERT-BUTYLPHENYL)METHYL]-1H-1,3-BENZODIAZOL-2-YL}-1-(4,8-DIMETHOXYNAPHTHALEN-1-YL)METHANIMINE has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential as a therapeutic agent due to its unique structural features.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).
Mécanisme D'action
The mechanism of action of (E)-N-{1-[(4-TERT-BUTYLPHENYL)METHYL]-1H-1,3-BENZODIAZOL-2-YL}-1-(4,8-DIMETHOXYNAPHTHALEN-1-YL)METHANIMINE involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes or receptors, altering their activity and leading to various biological effects.
Pathways Involved: It can modulate signaling pathways related to cell growth, apoptosis, and metabolism, contributing to its potential therapeutic effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- **(E)-N-{1-[(4-METHYLPHENYL)METHYL]-1H-1,3-BENZODIAZOL-2-YL}-1-(4,8-DIMETHOXYNAPHTHALEN-1-YL)METHANIMINE
- **(E)-N-{1-[(4-ETHYLPHENYL)METHYL]-1H-1,3-BENZODIAZOL-2-YL}-1-(4,8-DIMETHOXYNAPHTHALEN-1-YL)METHANIMINE
Uniqueness
The presence of the tert-butyl group in (E)-N-{1-[(4-TERT-BUTYLPHENYL)METHYL]-1H-1,3-BENZODIAZOL-2-YL}-1-(4,8-DIMETHOXYNAPHTHALEN-1-YL)METHANIMINE imparts unique steric and electronic properties, distinguishing it from similar compounds. This structural feature can influence its reactivity, stability, and interaction with biological targets, making it a compound of interest for further research and development.
Propriétés
Formule moléculaire |
C31H31N3O2 |
|---|---|
Poids moléculaire |
477.6 g/mol |
Nom IUPAC |
(E)-N-[1-[(4-tert-butylphenyl)methyl]benzimidazol-2-yl]-1-(4,8-dimethoxynaphthalen-1-yl)methanimine |
InChI |
InChI=1S/C31H31N3O2/c1-31(2,3)23-16-13-21(14-17-23)20-34-26-11-7-6-10-25(26)33-30(34)32-19-22-15-18-27(35-4)24-9-8-12-28(36-5)29(22)24/h6-19H,20H2,1-5H3/b32-19+ |
Clé InChI |
MEWMBAYHOUHNGU-BIZUNTBRSA-N |
SMILES isomérique |
CC(C)(C)C1=CC=C(C=C1)CN2C3=CC=CC=C3N=C2/N=C/C4=C5C(=C(C=C4)OC)C=CC=C5OC |
SMILES canonique |
CC(C)(C)C1=CC=C(C=C1)CN2C3=CC=CC=C3N=C2N=CC4=C5C(=C(C=C4)OC)C=CC=C5OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3,5-dimethyl-N-[(E)-(4-nitrophenyl)methylidene]aniline](/img/structure/B11695100.png)

![Methyl {[3-cyano-4-(2,5-dimethoxyphenyl)-6-hydroxy-4,5-dihydropyridin-2-yl]sulfanyl}acetate](/img/structure/B11695107.png)

![2,2'-{Benzene-1,4-diylbis[(2-hydroxy-4,4-dimethyl-6-oxocyclohex-1-en-1-yl)methanediyl]}bis(5,5-dimethylcyclohexane-1,3-dione)](/img/structure/B11695111.png)
![N'-[(E)-(5-bromo-2-hydroxyphenyl)methylidene]-2-{[3-(2-methylprop-2-en-1-yl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}acetohydrazide](/img/structure/B11695114.png)

![2,4-dichloro-N-(3-{[(3-propoxyphenyl)carbonyl]amino}phenyl)benzamide](/img/structure/B11695134.png)

![2-[(Z)-(2-{4-[(2-bromo-5-chloro-4-methylphenyl)amino]-6-(morpholin-4-yl)-1,3,5-triazin-2-yl}hydrazinylidene)methyl]-6-methoxyphenol](/img/structure/B11695147.png)

![Methyl {[3-cyano-4-(4-methylphenyl)-6-oxo-1,4,5,6-tetrahydropyridin-2-yl]sulfanyl}acetate](/img/structure/B11695170.png)


